2,3-Dichloro-6-fluorophenacyl bromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

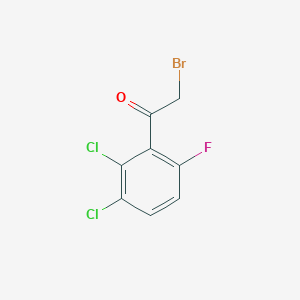

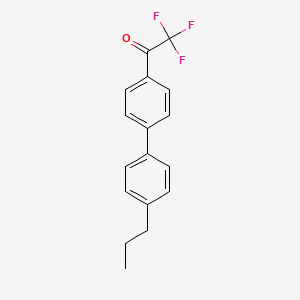

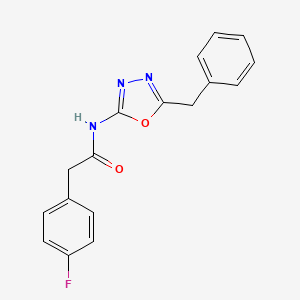

2,3-Dichloro-6-fluorophenacyl bromide, also known by its IUPAC name 2-bromo-1-(2,3-dichloro-6-fluorophenyl)ethanone, is a chemical compound with the molecular formula C8H4BrCl2FO . It is a solid at room temperature .

Molecular Structure Analysis

The molecular structure of 2,3-Dichloro-6-fluorophenacyl bromide can be represented by the InChI code1S/C8H4BrCl2FO/c9-3-6(13)7-5(12)2-1-4(10)8(7)11/h1-2H,3H2 . This indicates that the molecule consists of a bromine atom attached to a carbon, which is double-bonded to an oxygen atom and single-bonded to a 2,3-dichloro-6-fluorophenyl group . Physical And Chemical Properties Analysis

2,3-Dichloro-6-fluorophenacyl bromide has a molecular weight of 285.93 . It is a solid at room temperature and has a boiling point of 48-50 degrees Celsius .Applications De Recherche Scientifique

Synthesis and Antitumor Activity

2,3-Dichloro-6-fluorophenacyl bromide has been utilized in the synthesis of new chemical compounds with potential antitumor activity. A notable study involves the cyclization of a related compound with substituted phenacyl bromides to create triazolo[3,4-b]-1,3,4-thiadiazines. These synthesized compounds showed moderate to excellent in vitro antitumor activity against a range of cancer cell types, including leukemia, non-small cell lung cancer, melanoma, ovarian cancer, prostate, and breast cancer (Bhat et al., 2009).

Fluorescence Turn-On Sensing of Fluoride Ions

Research has also explored the role of bromide salts, including those related to phenacyl bromide derivatives, in the development of sensors for detecting fluoride ions in water. These compounds, specifically the bromide salts of tetraarylstibonium cations, have shown efficacy as selective fluoride sensors, demonstrating the versatility of bromide-containing compounds in environmental and analytical chemistry applications (Hirai et al., 2016).

Labeling of Proteins for Medical Imaging

In the field of medical imaging, fluorine-18 labeled reagents, including 4-[18F]fluorophenacyl bromide, have been developed for the covalent attachment of fluorine-18 to proteins. This method facilitates the creation of 18F-labeled proteins, which can be used in positron emission tomography (PET) imaging for diagnostic purposes, showcasing the compound's utility in biomedical research (Kilbourn et al., 1987).

Antimicrobial and Antifungal Activities

Derivatives of phenacyl bromide, related to 2,3-Dichloro-6-fluorophenacyl bromide, have been synthesized and tested for their antibacterial and antifungal activities. For instance, compounds synthesized from the reaction of phenacyl bromide with substituted heterocyclic amines have demonstrated pronounced potency against various microbial strains, highlighting the potential of these derivatives in developing new antimicrobial agents (Sonyanaik et al., 2018).

Safety and Hazards

This compound is considered hazardous and has been assigned the signal word "Danger" . It has been associated with hazard statement H314, indicating that it causes severe skin burns and eye damage . Precautionary statements include P260 (do not breathe dust/fume/gas/mist/vapours/spray), P280 (wear protective gloves/protective clothing/eye protection/face protection), and P301+P330+P331 (IF SWALLOWED: rinse mouth. Do NOT induce vomiting) .

Propriétés

IUPAC Name |

2-bromo-1-(2,3-dichloro-6-fluorophenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrCl2FO/c9-3-6(13)7-5(12)2-1-4(10)8(7)11/h1-2H,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJDPLKNLLDFOFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)C(=O)CBr)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrCl2FO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.92 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dichloro-6-fluorophenacyl bromide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-bromo-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2698251.png)

![[2-(3-Bromophenyl)ethyl]dimethylamine](/img/structure/B2698256.png)

![N-[7-(acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]norvaline](/img/structure/B2698258.png)

![N-(acenaphtho[1,2-d]thiazol-8-yl)-4-chlorobenzamide](/img/structure/B2698267.png)

![2,4-dimethyl-N-[1-(2-thienylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzenesulfonamide](/img/structure/B2698269.png)

![3-(2,2,2-Trifluoroethyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2698270.png)